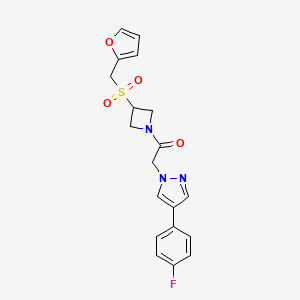

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Description

This compound features a pyrazole ring substituted at the 4-position with a 4-fluorophenyl group. The pyrazole is linked via an ethanone bridge to an azetidine (a four-membered saturated ring) bearing a sulfonyl group connected to a furan-2-ylmethyl substituent. The furan moiety may contribute to π-π stacking interactions in biological targets. While direct pharmacological data for this compound are unavailable, structurally related pyrazole-ethanone derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c20-16-5-3-14(4-6-16)15-8-21-23(9-15)12-19(24)22-10-18(11-22)28(25,26)13-17-2-1-7-27-17/h1-9,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMJPESGZBFNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

- Target Compound : 4-(4-Fluorophenyl) substituent on pyrazole. Fluorine’s electronegativity may enhance metabolic stability and binding affinity via hydrophobic interactions.

- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethanone (): A 4-methylpyrazole with a 4-chlorophenyl group. Chlorine’s larger size and lower electronegativity compared to fluorine may reduce bioavailability but improve lipophilicity .

- (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone (): Incorporates a diazenyl group at the 4-position, introducing a strong electron-withdrawing nitro group.

Ethanone-Linked Heterocycles

- Target Compound: Azetidine with a sulfonyl-furan group.

- 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone (): A triazole-thioether linked to a benzofuran. The benzofuran’s extended π-system may enhance binding to aromatic enzyme pockets, but the triazole’s larger size reduces rigidity compared to azetidine .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Condensation of 4-(4-fluorophenyl)-1H-pyrazole with a sulfonylazetidine intermediate under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60–80°C) .

- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound .

- Purity Validation: Analytical HPLC (≥95% purity threshold) coupled with LC-MS to confirm molecular weight .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm; azetidine sulfonyl group at δ 3.5–4.0 ppm) .

- X-Ray Crystallography: Single-crystal diffraction (using SHELXL for refinement) to resolve bond angles, torsional strains in the azetidine ring, and sulfonyl group geometry .

- High-Resolution Mass Spectrometry (HRMS): Match experimental vs. theoretical m/z values (e.g., C₂₁H₁₉FN₃O₃S⁺: [M+H]⁺ = 420.1082) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or compound stability. Mitigate via:

- Orthogonal Assays: Compare results from fluorescence polarization, SPR, and cell-based assays to rule out false positives .

- Stability Testing: Incubate the compound in buffer/DMSO at 4°C and 25°C; monitor degradation via LC-MS over 24–72 hours .

- Molecular Dynamics Simulations: Assess binding mode consistency with biological targets (e.g., kinase domains) using AutoDock Vina or GROMACS .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Scaffold Diversification: Modify the furan-2-ylmethyl sulfonyl group (e.g., replace with thiophene or pyridine sulfonamides) and evaluate changes in potency .

- In Vitro Screening: Test derivatives against a panel of enzymes (e.g., COX-2, kinases) using dose-response curves (IC₅₀) and selectivity indices .

- DoE (Design of Experiments): Apply factorial designs to optimize reaction yields and biological activity, as demonstrated in flow-chemistry workflows .

Q. How do electronic properties (e.g., conjugation, dipole moments) influence reactivity and target binding?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (Gaussian 09) to map electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces .

- Spectroscopic Probes: UV-Vis spectroscopy (λmax shifts) to monitor conjugation changes in the pyrazole-fluorophenyl system under varying pH .

- Crystallographic Data: Correlate bond lengths (e.g., C-S in sulfonyl groups) with reactivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.